Dapoxetine N-Oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dapoxetine N-Oxide is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation. This compound is formed during the metabolic process of dapoxetine in the liver and kidneys. Although it is a weak SSRI and contributes no significant clinical effect, it is an important compound for understanding the pharmacokinetics and metabolism of dapoxetine .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method includes treating dapoxetine with hydrogen peroxide and a base, resulting in the formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for analyzing and detecting the purity of the raw materials .

化学反应分析

Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Dichloromethane, chloroform | |

| Oxidizing Agent | Carbamide peroxide (1:1–3 mol ratio) | |

| Temperature | Maintained below -5°C | |

| Yield | 17.11%–24.71% (column chromatography) |

Mechanism :

The tertiary amine group of dapoxetine reacts with carbamide peroxide, forming an N-oxide via nucleophilic attack on the peroxide oxygen. The reaction is selective under controlled低温 conditions to minimize side reactions .

Example Synthesis (Patent Data) :

| Starting Material (g) | Carbamide Peroxide (g) | Solvent | Product Yield (g) | Molar Yield (%) |

|---|---|---|---|---|

| 10.0 | 6.2 | CH₂Cl₂ | 2.2 | 20.91 |

| 10.0 | 9.3 | CH₂Cl₂ | 2.6 | 24.71 |

| 10.0 | 3.1 | CHCl₃ | 1.8 | 17.11 |

Post-reaction purification involves sodium bicarbonate washing, brine extraction, and column chromatography to achieve >98% purity .

Degradation Pathways

This compound undergoes further degradation under oxidative or thermal stress, primarily via Cope elimination :

Key Degradation Products

| Degradation Condition | Product(s) Formed | Mechanism | Source |

|---|---|---|---|

| Ambient air exposure | (E)-1-(Cinnamyloxy)naphthalene (major) | Cope elimination | |

| High temperature | (Z)-1-(Cinnamyloxy)naphthalene (minor) | Isomerization |

Structural Evidence :

-

Mass Spectrometry : Degradation products show [M+H]⁺ at m/z 261.1 (C₁₇H₁₄O₂) .

-

NMR Data : Confirmed loss of the dimethylamine oxide group and formation of cinnamyl-naphthyl ethers .

Metabolic Reactions

In hepatic microsomes, this compound is a minor metabolite formed via flavin-containing monooxygenase 1 (FMO1) activity. Key findings:

Hepatic Biotransformation Data

| Enzyme System | Primary Reaction | Metabolite Profile | Source |

|---|---|---|---|

| Human liver microsomes | N-oxidation (CYP3A4, FMO1) | This compound (<3%) | |

| N-dealkylation | Desmethyldapoxetine |

Toxicity Insight :

-

Didesmethylation metabolites may exhibit carcinogenic potential in silico .

-

N-oxide itself lacks clinical efficacy but serves as a marker for oxidative degradation .

Spectroscopic Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H-NMR (400 MHz) | 11 peaks (integration ratio 1:1:2:6:1:1:1:2:3:3:1:1) | |

| ¹³C-NMR | 19 carbon signals (symmetric C3/C5, C2/C4) | |

| LC-MS (ESI+) | [M+H]⁺ = 322.1 |

Stability and Impurity Control

This compound is a critical impurity in dapoxetine hydrochloride formulations, necessitating stringent quality control:

科学研究应用

Dapoxetine N-Oxide has several scientific research applications:

作用机制

Dapoxetine N-Oxide is a weak SSRI and does not contribute significantly to the clinical effects of dapoxetine. Its formation is part of the metabolic pathway of dapoxetine, involving enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1. These enzymes facilitate the oxidation of dapoxetine to form this compound, which is then excreted by the kidneys .

相似化合物的比较

Similar Compounds

Desmethyldapoxetine: Another metabolite of dapoxetine, formed by the removal of a methyl group.

Didesmethyldapoxetine: Formed by the removal of two methyl groups from dapoxetine.

Uniqueness

Dapoxetine N-Oxide is unique in its formation through the oxidation process and its role as a weak SSRI. Unlike desmethyldapoxetine and didesmethyldapoxetine, which are formed through demethylation, this compound is formed through oxidation, highlighting its distinct metabolic pathway .

生物活性

Dapoxetine N-Oxide is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation (PE). Understanding the biological activity of this compound is essential for assessing its pharmacological relevance and potential clinical implications.

Pharmacokinetics and Metabolism

Dapoxetine undergoes extensive metabolism in the liver, primarily through cytochrome P450 isoenzymes CYP3A4 and CYP2D6. The resulting metabolites include this compound, desmethyldapoxetine, and didesmethyldapoxetine. Notably, this compound has been reported to lack clinical efficacy, while desmethyldapoxetine and didesmethyldapoxetine exhibit similar efficacy to dapoxetine but constitute a minor fraction of circulating metabolites (less than 3%) .

Table 1: Pharmacokinetic Profile of Dapoxetine

| Dose (mg) | Initial Half-Life (hours) | Terminal Half-Life (hours) | Peak Plasma Concentration (ng/mL) |

|---|---|---|---|

| 30 | 1.31 | 18.7 | 297 |

| 60 | 1.42 | 21.9 | 498 |

Biological Activity

Research indicates that this compound does not exhibit significant biological activity in terms of clinical efficacy. In contrast, dapoxetine effectively delays ejaculation by reducing neuronal activity in the excitatory thalamic and hypothalamic regions . The pharmacological profile of dapoxetine suggests it is a potent serotonin transporter inhibitor, with a binding affinity order favoring serotonin over norepinephrine and dopamine .

Case Studies and Clinical Trials

Clinical evaluations have established dapoxetine's effectiveness in treating PE. In a randomized controlled trial involving healthy male volunteers, dapoxetine significantly increased the intravaginal ejaculatory latency time (IELT) compared to placebo . The following table summarizes findings from various studies on dapoxetine's efficacy:

Table 2: Efficacy of Dapoxetine in Clinical Trials

| Study Dose (mg) | Mean Baseline IELT (minutes) | Mean Treatment IELT (minutes) | IELT Fold Increase |

|---|---|---|---|

| 20 | 1.34 | 2.72 | 2.0 |

| 40 | 1.34 | 3.31 | 2.5 |

| 60 | 1.01 | 2.86 | 2.9 |

| 100 | 1.01 | 3.24 | 3.2 |

Safety and Tolerability

In terms of safety, studies have shown that this compound does not lead to serious adverse events when used in clinical settings . The most commonly reported side effects are transient and mild, aligning with those associated with dapoxetine itself.

属性

分子式 |

C21H23NO2 |

|---|---|

分子量 |

321.4 g/mol |

IUPAC 名称 |

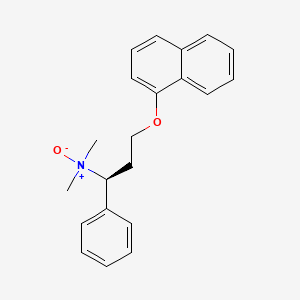

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |

InChI |

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |

InChI 键 |

LVJBASLGSATTOZ-FQEVSTJZSA-N |

手性 SMILES |

C[N+](C)([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |

规范 SMILES |

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。